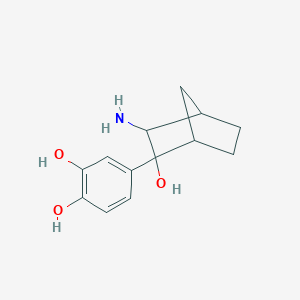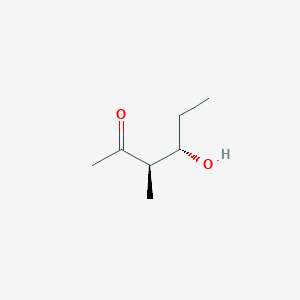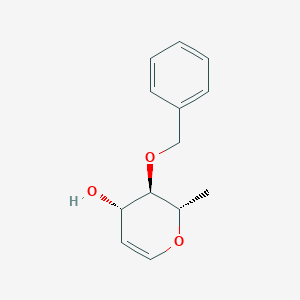
4-O-Benzyl-L-rhamnal
Overview
Description
Synthesis Analysis
The synthesis of 4-O-Benzyl-L-rhamnal and its derivatives involves multiple steps, starting from L-rhamnose. An improved synthesis method for related compounds, such as 4-O-benzoyl-2,2-difluorooleandrose, involves key steps like the formation of a difluoromethylene group and chemoselective methylation, highlighting the importance of protecting groups and controlled reactivity in achieving the desired products (Barrena, Matheu, & Castillón, 1998). Another synthesis pathway for isomeric benzyl derivatives from L-rhamnal showcases the versatility of L-rhamnose as a starting material for synthesizing complex sugar derivatives (Banaszek, 1994).
Molecular Structure Analysis
Structural analysis of benzyl and other substituted derivatives of L-rhamnopyranosides has been facilitated by techniques like X-ray diffraction, revealing the conformations of sugar rings and the configurations of glycosidic linkages (Krajewski et al., 1983). Such analyses are crucial for understanding the molecular basis of the reactivity and interaction of these compounds.
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, including glycosidic coupling reactions, which are central to the synthesis of oligosaccharides and glycoconjugates. These reactions are influenced by the protective groups and the stereochemistry of the sugar moiety, as demonstrated in the synthesis and conformational analysis of substituted 2,7-dioxabicyclo[4.1.0]heptanes (Chen, Kong, & Cao, 1993).
Scientific Research Applications
Synthesis of L-Oleandrose and Glycals : L-Rhamnal is used as an intermediate in the synthesis of L-Oleandrose and other glycal derivatives. This involves selective methylation and effective hydration processes (Bredenkamp, Holzapfel, & Toerien, 1992)(Bredenkamp et al., 1992).
Antimicrobial Agent in Moringa Seeds : 4(α-L-Rhamnosyloxy)benzyl isothiocyanate, a compound derived from 4-O-Benzyl-L-rhamnal, is identified as an active antimicrobial agent in seeds of Moringa oleifera and M. stenopetala. It exhibits action against several bacteria and fungi (Eilert, Wolters, & Nahrstedt, 1981)(Eilert et al., 1981).
Epimerization of Glycal Derivatives : this compound undergoes epimerization to achieve equilibrium of epimers at room temperature. This method can be used in dynamic kinetic asymmetric transformation processes for the synthesis of various stereoisomers (Lihammar, Rönnols, Widmalm, & Bäckvall, 2014)(Lihammar et al., 2014).
Antitrypanosomal Activities : Studies show that derivatives of this compound exhibit activity against Trypanosoma brucei rhodesiense, indicating potential as a lead structure for the development of antitrypanosomal drugs (Ayyari et al., 2013)(Ayyari et al., 2013).
Synthesis of Deoxy-Glycosides : It is also used in the synthesis of various deoxy glycosides of anthracyclines, contributing to the field of organic chemistry and medicinal chemistry (Klaffke, Pudlo, Springer, & Thiem, 1991)(Klaffke et al., 1991).
Treatment of Amyotrophic Lateral Sclerosis (ALS) : 4-(α-L-Rhamnosyloxy)-benzyl isothiocyanate derived from this compound is studied for its potential therapeutic effectiveness against ALS, indicating its potential application in clinical practices to prevent or slow down this disease (Galuppo et al., 2015)(Galuppo et al., 2015).
Antimicrobial Activity : Benzyl 4-O-benzoyl-α-l-rhamnopyranoside derivatives exhibit antimicrobial activity against several human pathogenic bacteria and fungi. This activity has implications for potential therapeutic or protective agents (Matin et al., 2016)(Matin et al., 2016).
Mechanism of Action
Target of Action
It is known that this compound is widely used in the biomedical industry , suggesting that it may interact with a variety of biological targets.
Biochemical Pathways
Given its extensive application in the pharmaceutical domain , it is likely that this compound influences multiple biochemical pathways.
Result of Action
It is known, however, that this compound is used in the development of remedies for various ailments, including cancer, inflammation, and neurological disorders .
properties
IUPAC Name |
(2S,3R,4S)-2-methyl-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIBWTYMFFSTBY-DRZSPHRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C=CO1)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370469 | |
| Record name | 4-O-Benzyl-L-rhamnal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117249-16-8 | |
| Record name | 4-O-Benzyl-L-rhamnal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the cyclopentadienylruthenium catalyst impact the epimerization of 4-O-benzyl-L-rhamnal?
A1: The cyclopentadienylruthenium catalyst (1) facilitates the epimerization of this compound by promoting the interconversion between the molecule and its D-allal epimer. [] This epimerization is less rapid compared to 4,6-O-benzylidene-D-glucal, requiring four days to reach equilibrium at room temperature. [] The catalyst likely interacts with the allylic alcohol group of the rhamnal derivative, enabling a reversible isomerization process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




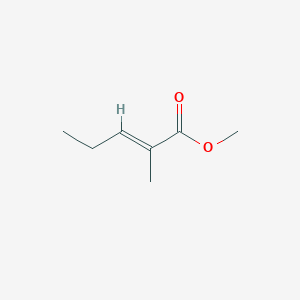

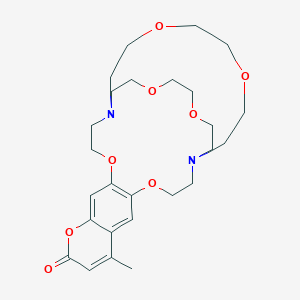
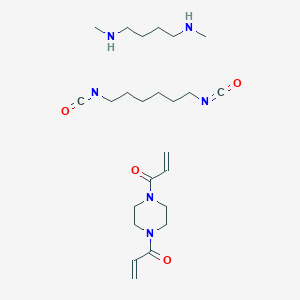
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
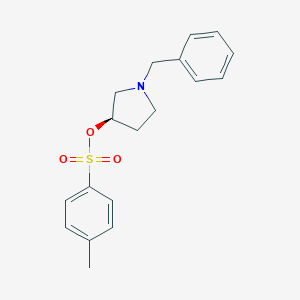
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
